2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-cyclopentylacetamide
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Description
Indole derivatives are a significant class of heterocyclic compounds that have shown a wide range of biological applications . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Synthesis Analysis
The synthesis of indole derivatives often involves the benzoylation of substituted phenols under low temperature . These products can then undergo Fries rearrangement using anhydrous aluminum chloride as a catalyst .Molecular Structure Analysis
Indole, also known as benzopyrrole, contains a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis
The chemical reactions involving indole derivatives are diverse and can lead to a variety of biologically active compounds . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been prepared and reported as antiviral agents .Physical And Chemical Properties Analysis
Indole derivatives are typically crystalline and colorless in nature with specific odors . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophores made it an important heterocyclic compound having broad-spectrum biological activities .Future Directions
Given the diverse biological activities of indole derivatives, there is immense potential to explore these compounds for newer therapeutic possibilities . The development of new antibacterial agents that own a mechanism of action different from traditional antibiotics is one of the future directions in this field .
properties
IUPAC Name |
2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-cyclopentylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2OS/c23-17-11-9-16(10-12-17)13-25-14-21(19-7-3-4-8-20(19)25)27-15-22(26)24-18-5-1-2-6-18/h3-4,7-12,14,18H,1-2,5-6,13,15H2,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGXFESXDLNEPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-cyclopentylacetamide |
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